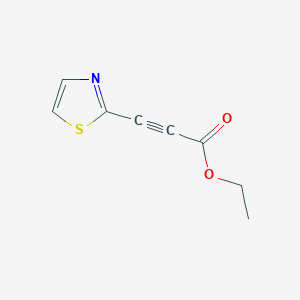

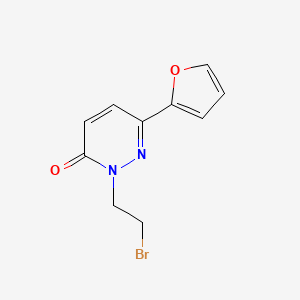

amine hydrochloride CAS No. 2098015-76-8](/img/structure/B1492303.png)

[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine hydrochloride

Overview

Description

This compound is also known as 5-DBFPV, which is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively .

Chemical Reactions Analysis

Benzofuran compounds are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a yellowish solid, with a melting point of 47–51°C . The NMR data provides further information about the chemical structure of the compound .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including the compound , have been identified to possess significant anticancer properties. For instance, certain benzofuran compounds have been synthesized and evaluated for their efficacy against human ovarian cancer cell lines, such as A2780 . The structural versatility of benzofuran allows for the development of novel scaffolds that can be utilized as potent anticancer agents .

Anti-Inflammatory Treatment

In the realm of anti-inflammatory treatments, benzofuran derivatives like bergapten have shown potential in inhibiting the production of pro-inflammatory cytokines . This suggests that similar compounds could be synthesized to target specific inflammatory pathways, providing a new avenue for therapeutic intervention.

Antimicrobial Agents

Benzofuran and its derivatives exhibit a broad spectrum of antimicrobial activities, including antifungal, antiprotozoal, and antitubercular effects . This makes them valuable candidates for the development of new antimicrobial drugs that could be effective against resistant strains of pathogens.

Neuroprotective Agents

The neuroprotective potential of benzofuran derivatives is another promising area of research. These compounds have shown efficacy in models of neurodegenerative diseases, such as Alzheimer’s, suggesting that they could be used to develop drugs that protect neuronal integrity and function .

Cardiovascular Therapeutics

Benzofuran derivatives have been associated with cardiovascular benefits, including vasodilating, hypotensive, and antiarrhythmic effects . These properties could be harnessed to create new treatments for various cardiovascular disorders.

Antidiabetic Applications

The antidiabetic properties of benzofuran derivatives are also noteworthy. Some studies have indicated that these compounds can exert antihyperlipidemic and antidiabetic effects, which could be beneficial in managing diabetes and its associated complications .

Antiviral and Anti-HIV Activity

Benzofuran derivatives have demonstrated potential as antiviral agents, particularly against HIV . The development of new benzofuran-based compounds could lead to alternative therapies for viral infections, including HIV.

Natural Product Synthesis and Drug Lead Compounds

Lastly, benzofuran compounds are ubiquitous in nature and serve as important natural product sources for drug lead compounds . Their biological activities and potential applications in drug development make them a focal point for pharmaceutical research.

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising .

properties

IUPAC Name |

1-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;/h2-4,9,12H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZNGYUUJMPELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC2=C(O1)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

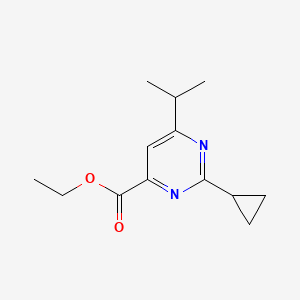

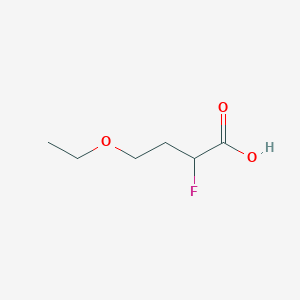

![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)

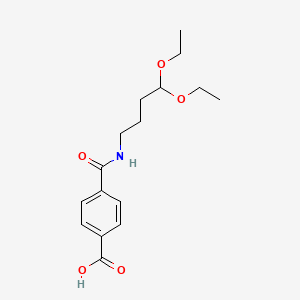

amine hydrochloride](/img/structure/B1492233.png)

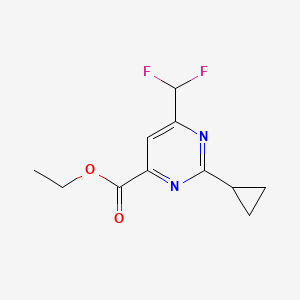

![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)